molecular formula C5H11ClN2 B3009353 N-amino-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 89715-32-2

N-amino-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B3009353
CAS RN: 89715-32-2
M. Wt: 134.61
InChI Key: SZCMIMLOFSGXQX-UHFFFAOYSA-N
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Description

N-amino-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic building block that is useful in chemical synthesis . It has a molecular formula of C5H10ClN .


Synthesis Analysis

The synthesis of tetrahydropyridine derivatives has been extensively studied. For instance, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine has been synthesized efficiently in an iodine-catalyzed five-component reaction . Another method involves the reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol, yielding 1-(adamantan-1-yl)-1,2,3,6-tetrahydropyridines .


Molecular Structure Analysis

The molecular structure of N-amino-1,2,3,6-tetrahydropyridine hydrochloride can be viewed using Java or Javascript . The average mass is 119.593 Da and the monoisotopic mass is 119.050179 Da .


Chemical Reactions Analysis

Tetrahydropyridine neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

N-amino-1,2,3,6-tetrahydropyridine hydrochloride is a colorless liquid with a density of 0.913 g/cm3 . It is insoluble in water . The compound has a molecular formula of CHClN, an average mass of 119.593 Da, and a monoisotopic mass of 119.050179 Da .

Scientific Research Applications

Scientific Research Applications of N-amino-1,2,3,6-tetrahydropyridine Hydrochloride

N-amino-1,2,3,6-tetrahydropyridine hydrochloride is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Synthesis of Bioactive Molecules: The compound serves as a building block in the synthesis of various bioactive molecules. Its reactivity allows for the introduction of varied substituents onto the tetrahydropyridine ring system, influencing pharmacological properties, especially as anti-inflammatory and anticancer agents .

Structure-Activity Relationship (SAR) Studies: Researchers utilize N-amino-1,2,3,6-tetrahydropyridine hydrochloride in SAR studies to understand the relationship between the chemical structure of molecules and their biological activity. This is crucial for drug discovery and design, where modifications to the THP ring can lead to enhanced therapeutic effects .

Antioxidant Properties: Studies have shown that tetrahydropyridine derivatives exhibit antioxidative properties. The compound’s derivatives are investigated for their potential to act as antioxidants, which is vital in combating oxidative stress-related diseases .

Neurological Research: In neurological research, derivatives of N-amino-1,2,3,6-tetrahydropyridine hydrochloride are used to induce Parkinson’s disease in animal models. This helps in studying neuroprotective agents and the pathophysiology of neurodegenerative diseases .

Development of Natural Food Dyes: The compound’s derivatives are explored for their use in developing natural food dyes. This application stems from its structural similarity to natural pigments found in fruits and plants, which are essential for various biological functions .

Catalysis in Organic Synthesis: N-amino-1,2,3,6-tetrahydropyridine hydrochloride is used as a catalyst in organic synthesis. It facilitates reactions involving amines, aldehydes, and dicarbonyl compounds, showcasing its versatility in chemical transformations .

Pharmaceutical Agent Synthesis: The compound is instrumental in the synthesis of pharmaceutical agents. Its presence in distinct structural isomers allows for the creation of a variety of pharmacologically active compounds, contributing to the diversity of therapeutic options .

Study of Free Radical Production: Research involving N-amino-1,2,3,6-tetrahydropyridine hydrochloride also includes the study of free radical production in vivo. This is significant in understanding oxidative stress mechanisms and developing strategies to mitigate their effects .

Safety And Hazards

N-amino-1,2,3,6-tetrahydropyridine hydrochloride may cause toxic effects if inhaled or absorbed through skin. Inhalation or contact with the material may irritate or burn skin and eyes. Fire will produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c6-7-4-2-1-3-5-7;/h1-2H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCMIMLOFSGXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-amino-1,2,3,6-tetrahydropyridine hydrochloride

CAS RN

89715-32-2
Record name 1,2,3,6-tetrahydropyridin-1-amine hydrochloride
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